7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9962744
InChI: InChI=1S/C25H25FN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3
SMILES: CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Molecular Formula: C25H25FN4
Molecular Weight: 400.5 g/mol

7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC9962744

Molecular Formula: C25H25FN4

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C25H25FN4
Molecular Weight 400.5 g/mol
IUPAC Name 7-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C25H25FN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3
Standard InChI Key MMZDHLUUAOWJIY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F

Introduction

The compound 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific compound features a pyrazolo[1,5-a]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, which are crucial for its pharmacological properties.

Synthesis

The synthesis of pyrazolopyrimidines generally involves multi-step reactions. For compounds like 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine, synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The specific synthesis of the fluorophenyl analog would likely follow similar principles, with adjustments to accommodate the fluorine substitution.

Biological Activity and Potential Applications

Pyrazolopyrimidines have been explored for various biological activities, including antimicrobial and antiviral properties. For instance, some pyrazolopyrimidines have shown potent inhibition of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis . The specific compound 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine may exhibit similar or distinct biological activities due to its fluorophenyl substitution, which could influence its interaction with biological targets.

Data Table: Comparison of Pyrazolopyrimidine Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidineC₂₅H₂₆ClN₅Chlorophenyl groupPotential therapeutic effects
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine(Estimated)Fluorophenyl groupPotential antimicrobial or antiviral activity
3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-AminesVariesVarious phenyl and pyridyl substituentsAnti-mycobacterial activity

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